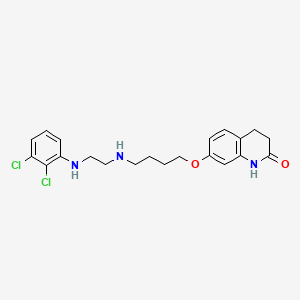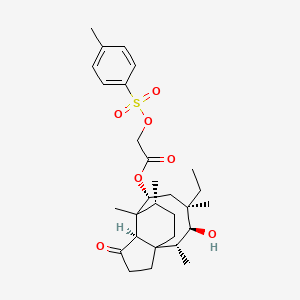
Amiloride-15N3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amiloride-15N3 Hydrochloride is the 15N labeled version of Amiloride Hydrochloride . It is an inhibitor of both the epithelial sodium channel (ENaC) and the urokinase-type plasminogen activator receptor (uTPA). It also blocks the polycystin-2 (PC2;TRPP2) channel .
Synthesis Analysis
The synthesis of Amiloride originated from the observation that certain nonsteroidal acylguanidine derivatives displayed both natriuretic and antikaliuretic properties . Amiloride Hydrochloride is a synthetic pyrazine derivative .
Molecular Structure Analysis
The molecular formula of this compound is C6H9Cl2N7O . The compound has a molecular weight of 269.07 g/mol . The IUPAC name is 3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.07 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass is 268.0156680 g/mol and its monoisotopic mass is 268.0156680 g/mol . The topological polar surface area is 159 Ų .
Aplicaciones Científicas De Investigación
Analytical Method Development
Amiloride-15N3 Hydrochloride has been crucial in developing precise analytical methods. Shah et al. (2017) detailed a selective and sensitive assay using liquid chromatography–tandem mass spectrometry (LC–MS/MS) for the simultaneous determination of amiloride and hydrochlorothiazide in human plasma. This method employed Amiloride-15N3 as an internal standard, showcasing its role in enhancing analytical accuracy and precision in pharmacokinetic studies Quantification of Amiloride in Plasma by LC-MS/MS.
Structural and Conformational Analysis
In another study, Skawinski et al. (2002) conducted 1H and 13C NMR structural studies of Amiloride in cryosolvents to investigate its conformations. This research highlights the importance of this compound in understanding drug conformations in solution, which is crucial for drug design and development 1H and 13C NMR Structural Studies of Amiloride in Cryosolvents.
Molecular Recognition and Binding Studies
Furthermore, Zhao et al. (2006) explored the strong and selective binding of amiloride to thymine base opposite AP sites in DNA duplexes. This study demonstrates the potential of this compound in the fluorescence detection of single-nucleotide polymorphisms (SNPs), providing a new avenue for genetic analysis and molecular diagnostics Binding of Amiloride to Base Opposite Sites in DNA Duplexes.
Drug Formulation and Dissolution Enhancement
Thakral and Madan (2008) investigated the adduction of Amiloride Hydrochloride in urea through a modified technique for dissolution enhancement. Their work presents a novel approach to improving the solubility and bioavailability of drugs like this compound, emphasizing its significance in pharmaceutical formulations Adduction of Amiloride Hydrochloride in Urea.
Mecanismo De Acción
Target of Action
Amiloride-15N3 Hydrochloride primarily targets the epithelial sodium channels (ENaC) in renal epithelial cells . These channels play a crucial role in sodium reabsorption, which is essential for maintaining electrolyte balance and blood pressure .
Mode of Action
this compound works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct . This negative potential reduces the secretion of potassium and hydrogen ions .
Biochemical Pathways
The inhibition of sodium reabsorption by this compound affects the sodium-potassium balance in the body. It effectively reduces intracellular sodium, decreasing the function of Na+/K+ATPase, leading to potassium retention and decreased calcium, magnesium, and hydrogen excretion .
Pharmacokinetics
this compound is administered orally and reaches its peak diuretic effect at 6–10 hours . It is 40% protein bound and has a plasma half-life of 6–9 hours .
Result of Action
The primary molecular effect of this compound is the inhibition of sodium reabsorption, which promotes the loss of sodium and water from the body, but without depleting potassium . On a cellular level, this results in an increase in sodium and water excretion while reducing potassium excretion .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKKGDWZVCSNH-FORMCRCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


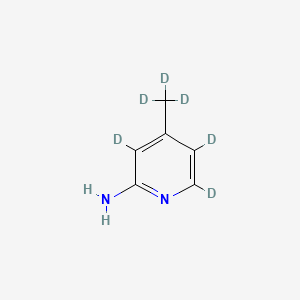
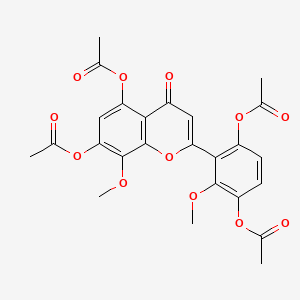
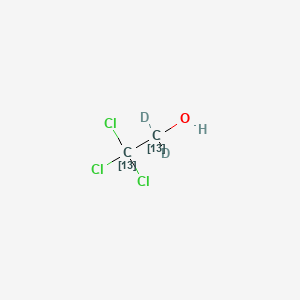
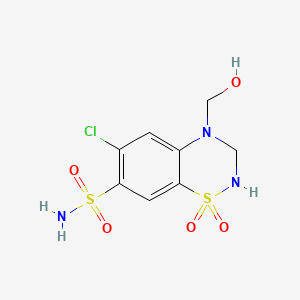
![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
